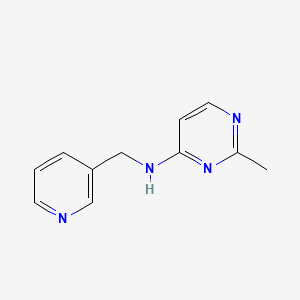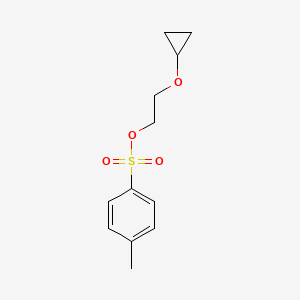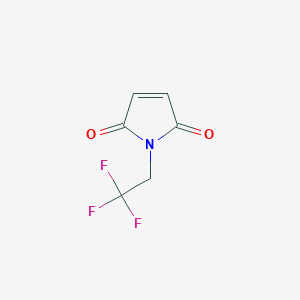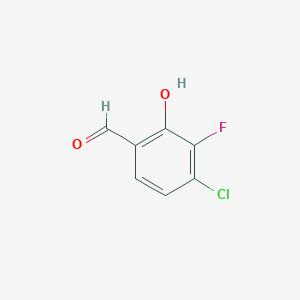![molecular formula C15H19N3O B2502994 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline CAS No. 2202247-93-4](/img/structure/B2502994.png)
4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline is a heterocyclic compound that features a quinazoline core structure substituted with a 1-methylpiperidin-3-yl)methoxy group. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, a group to which this compound belongs, have been used in targeted therapy for various types of cancer . These compounds often target specific molecular pathways, making them potential therapeutic agents .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes that can inhibit the proliferation of cancer cells .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, leading to downstream effects that can inhibit the growth of cancer cells .
Pharmacokinetics
A related compound, vandetanib, which is a quinazoline derivative, is known to have high gi absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties could potentially impact the bioavailability of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline.
Result of Action
Quinazoline derivatives are known to have antitumor effects, which suggests that this compound may have similar effects .
Action Environment
It is known that the efficacy of quinazoline derivatives can be influenced by various factors, including the presence of other drugs, the patient’s health status, and specific genetic factors .
Preparation Methods
The synthesis of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline typically involves the reaction of quinazoline derivatives with 1-methylpiperidin-3-yl)methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline derivative used as an anticancer drug that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another anticancer quinazoline derivative that targets EGFR.
These compounds share a similar core structure but differ in their substituents, which confer unique biological activities and therapeutic potentials.
Properties
IUPAC Name |
4-[(1-methylpiperidin-3-yl)methoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-8-4-5-12(9-18)10-19-15-13-6-2-3-7-14(13)16-11-17-15/h2-3,6-7,11-12H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBFTWMTVKHNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2502911.png)
![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)
![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)


![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)
![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(pentyloxy)benzamide](/img/structure/B2502927.png)


